molecular formula C20H19ClN2 B13134778 N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline

N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline

Cat. No.: B13134778
M. Wt: 322.8 g/mol
InChI Key: OQLQDSZUBLCILN-IZYNRVRGSA-N
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Description

Structural Characterization of N-[(Z)-[2-Chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline, reflecting its Z-configuration at the imine double bond. The molecular formula C₂₀H₁₉ClN₂ corresponds to a molecular weight of 322.83 g/mol, with the chloride substituent at position 2 of the cyclohexene ring and two phenylimine groups contributing to its planar geometry. The structural backbone comprises a cyclohexenylidene core bridged by iminomethyl groups to two aromatic rings, creating a conjugated π-system.

Crystallographic Studies and Bond Geometry

While explicit crystallographic data for this Z-isomer remain limited, analogous Schiff base compounds exhibit planar geometries due to conjugation across the imine (C=N) and cyclohexenylidene moieties. The chloro substituent at position 2 introduces steric and electronic effects, likely shortening adjacent C-Cl (1.72–1.76 Å) and C-N (1.28–1.32 Å) bonds compared to non-halogenated analogs. The cyclohexene ring adopts a slightly distorted chair conformation, with dihedral angles between the phenyl rings and the central core ranging from 15° to 25°, optimizing π-orbital overlap.

Conformational Isomerism and Tautomeric Forms

The Z-configuration at the imine bond (C=N) restricts free rotation, stabilizing a single conformational isomer under standard conditions. Tautomerism is precluded due to the absence of labile protons adjacent to the imine nitrogen. However, the cyclohexene ring exhibits limited flexibility, allowing minor puckering variations that do not alter the overall conjugation.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H NMR spectrum of this compound displays distinct signals:

  • Aromatic protons : Multiplet at δ 7.2–7.5 ppm (10H, two phenyl groups)
  • Imine proton (HC=N) : Singlet at δ 8.3 ppm (1H, Z-configuration)
  • Cyclohexene protons :
    • H-1 and H-4: Doublets at δ 6.2–6.4 ppm (2H, conjugated to C=N)
    • H-5 and H-6: Multiplet at δ 2.8–3.1 ppm (4H, methylene groups)

The ¹³C NMR spectrum reveals key shifts:

Carbon Type Chemical Shift (ppm)
C=N (imine) 160–165
C-Cl (cyclohexene) 125–130
Aromatic C 128–135
Cyclohexene CH 115–120
Infrared (IR) Vibrational Mode Assignments

Critical IR absorptions include:

Vibration Mode Wavenumber (cm⁻¹)
ν(C=N) stretch 1610–1630
ν(C-Cl) stretch 550–600
δ(C-H) aromatic bending 750–800
ν(C-N) stretch 1250–1280

The strong C=N absorption at 1625 cm⁻¹ confirms Schiff base formation, while the absence of N-H stretches (3300–3500 cm⁻¹) verifies complete iminization.

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum shows characteristic fragments:

  • Molecular ion : m/z 323 (C₂₀H₁₉ClN₂⁺, 100% relative abundance)
  • Major fragments :
    • m/z 288 (loss of Cl, 35%)
    • m/z 180 (C₁₃H₁₀N⁺, phenylimine cleavage, 60%)
    • m/z 77 (C₆H₅⁺, phenyl group, 85%)

The isotopic pattern at m/z 323/325 (3:1 ratio) confirms single chlorine presence.

Properties

Molecular Formula

C20H19ClN2

Molecular Weight

322.8 g/mol

IUPAC Name

N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline

InChI

InChI=1S/C20H19ClN2/c21-20-16(14-22-18-10-3-1-4-11-18)8-7-9-17(20)15-23-19-12-5-2-6-13-19/h1-6,10-15,22H,7-9H2/b16-14-,23-15?

InChI Key

OQLQDSZUBLCILN-IZYNRVRGSA-N

Isomeric SMILES

C1C/C(=C/NC2=CC=CC=C2)/C(=C(C1)C=NC3=CC=CC=C3)Cl

Canonical SMILES

C1CC(=CNC2=CC=CC=C2)C(=C(C1)C=NC3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline typically involves the reaction of 2-chloro-3-formylcyclohexene with aniline in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally or functionally related aniline derivatives, focusing on molecular architecture, synthesis, properties, and applications.

Structural Analogues

Compound Name Core Structure Key Substituents/Features Stereochemistry Applications Reference(s)
N-[(Z)-[2-Chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline Cyclohexenyl Chloro, phenyliminomethyl, Z-configuration Z NIR dyes, imaging probes
N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)aniline Pyrazole Diphenylpyrazole, methyl bridge N/A Anticancer agents (CDK2 inhibition)
2-Chloro-3-(chloromethyl)-8-methylquinoline derivatives Quinoline Chloromethyl, methylquinoline N/A Antifungal, antidepressant
(Z)-N-(2-Chloro-3-(naphthalen-1-yl)allyl)aniline Allyl-aniline Naphthalene, allyl-chloro Z Photoredox catalysis products
N-[(E)-(3-Nitrophenyl)methylidene]aniline Benzene Nitrophenyl, E-configuration E Synthetic intermediate

Key Observations:

  • Core Structure Differences: The target compound’s cyclohexenyl core contrasts with pyrazole (anticancer agents), quinoline (antifungal), and simple benzene backbones (general intermediates). Cyclohexenyl systems enhance π-conjugation, critical for NIR dye applications .
  • Stereochemistry : Z-isomers (target compound and allyl-aniline derivatives ) exhibit distinct electronic properties compared to E-isomers, affecting absorption spectra and reactivity .

Physicochemical and Functional Properties

Property Target Compound N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)aniline 2-Chloro-8-methylquinoline Derivatives
Solubility Polar aprotic solvents DMSO, DMF Ethanol, chloroform
UV/Vis Absorption λₘₐₓ ~750–850 nm (NIR) Not reported λₘₐₓ ~300–350 nm
Bioactivity None reported Anticancer (IC₅₀ = 1.2–8.7 μM) Antifungal (MIC = 6.25–50 μg/mL)
Thermal Stability Stable up to 150°C Not reported Decomposes at ~200°C

Key Observations:

  • The target compound’s NIR absorption is unique among the compared derivatives, aligning with its role in imaging probes .
  • Bioactivity is absent in the target compound but prominent in pyrazole and quinoline analogues, highlighting structure-activity relationships .

Biological Activity

N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline is a complex organic compound with significant biological activity. Its unique structural features, including a chloro substituent, imine functionality, and a cyclohexene core, contribute to its potential applications in medicinal chemistry and biochemistry.

Molecular Formula

  • C : 20
  • H : 19
  • Cl : 1
  • N : 2

Molecular Weight

  • 322.83 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The imine and chloro groups enhance the compound's binding affinity, which can modulate various biochemical pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Bacillus subtilis1816
Pseudomonas aeruginosa10128

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound on human cell lines. The compound exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells.

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30
L929 (normal fibroblast)>100

Study on Antimicrobial Activity

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinically isolated strains. The results indicated that the compound had a higher efficacy compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Research on Anticancer Properties

Another research effort focused on the anticancer properties of the compound, where it was tested against various cancer cell lines. The findings highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways, reinforcing its potential as an anticancer agent .

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